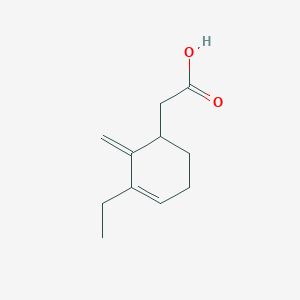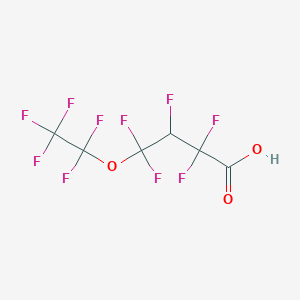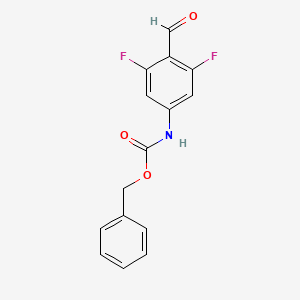
(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (3-éthyl-2-méthylidènecyclohex-3-én-1-yl)acétique est un composé organique caractérisé par un cycle cyclohexène portant un groupe éthyle et un groupe méthylène, ainsi qu'un groupe acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (3-éthyl-2-méthylidènecyclohex-3-én-1-yl)acétique peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique l'alkylation de dérivés du cyclohexène, suivie de l'introduction du groupe acide acétique. Les conditions réactionnelles comprennent généralement l'utilisation de bases fortes telles que l'hydrure de sodium ou le tert-butylate de potassium pour faciliter le processus d'alkylation. L'étape finale implique l'oxydation du composé intermédiaire pour introduire le groupe acide acétique.
Méthodes de production industrielle
Dans un contexte industriel, la production d'acide (3-éthyl-2-méthylidènecyclohex-3-én-1-yl)acétique peut impliquer des réactions d'alkylation à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de catalyseurs tels que le palladium ou le nickel peut améliorer encore l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (3-éthyl-2-méthylidènecyclohex-3-én-1-yl)acétique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou alcanes.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont couramment employés.
Principaux produits formés
Oxydation : Cétones, aldéhydes
Réduction : Alcools, alcanes
Substitution : Composés halogénés, amines, thiols
Applications de la recherche scientifique
L'acide (3-éthyl-2-méthylidènecyclohex-3-én-1-yl)acétique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (3-éthyl-2-méthylidènecyclohex-3-én-1-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, entraînant des modifications des voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (3-méthylcyclohex-2-én-1-yl)acétique
- Acide (3-éthylcyclohex-2-én-1-yl)acétique
- Acide (2-méthylidènecyclohex-3-én-1-yl)acétique
Unicité
L'acide (3-éthyl-2-méthylidènecyclohex-3-én-1-yl)acétique est unique en raison de la présence à la fois d'un groupe éthyle et d'un groupe méthylène sur le cycle cyclohexène, ce qui lui confère des propriétés chimiques et une réactivité distinctes. Cette singularité structurelle en fait un composé précieux pour diverses applications de synthèse et de recherche.
Propriétés
Numéro CAS |
919283-95-7 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-(3-ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-3-9-5-4-6-10(8(9)2)7-11(12)13/h5,10H,2-4,6-7H2,1H3,(H,12,13) |
Clé InChI |
PUTAHJOXIOYARA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCCC(C1=C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)

![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
